molecular formula C9H6N2O B575516 3-Methylbenzo[c]isoxazole-5-carbonitrile CAS No. 180343-64-0

3-Methylbenzo[c]isoxazole-5-carbonitrile

Cat. No.: B575516
CAS No.: 180343-64-0
M. Wt: 158.16
InChI Key: OBUFRNZDQDRNCG-UHFFFAOYSA-N
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Description

3-Methylbenzo[c]isoxazole-5-carbonitrile (CAS: 267875-57-0 ) is a high-purity, heterocyclic chemical building block of significant interest in medicinal and organic chemistry research. The compound features a benzo[c]isoxazole core structure, which is a privileged scaffold in drug discovery due to its wide spectrum of associated biological activities . Isoxazole derivatives are recognized for their potential in developing therapeutic agents with anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties . The presence of both the isoxazole ring and a nitrile group on this molecular framework makes it a versatile intermediate for further chemical transformations and structure-activity relationship (SAR) studies. Researchers utilize this compound in the design and synthesis of novel molecules to probe biological pathways and develop new lead compounds . For research purposes only. Not intended for diagnostic or therapeutic use. Handle with care according to the material safety data sheet (MSDS); this compound may be harmful if swallowed and cause skin and eye irritation .

Properties

CAS No.

180343-64-0

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

3-methyl-2,1-benzoxazole-5-carbonitrile

InChI

InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)11-12-6/h2-4H,1H3

InChI Key

OBUFRNZDQDRNCG-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NO1)C#N

Synonyms

2,1-Benzisoxazole-5-carbonitrile,3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₆N₂O
  • Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
  • Handling : Requires storage in a dry, ventilated environment away from heat and ignition sources, with mandatory use of personal protective equipment (PPE) .

Structural Isomers and Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Key Substituents Melting Point (°C) Hazards (H Codes) Key Applications/Notes References
3-Methylbenzo[c]isoxazole-5-carbonitrile C₁₀H₆N₂O -CN, -CH₃ Not reported H302, H315, H335 Pharmaceutical intermediates
3-Methylbenzo[d]isoxazole-5-carbonitrile C₁₀H₆N₂O -CN, -CH₃ (isomer) Not reported Similar to [c]-isomer High-cost research chemical (€1,397/g)
3-Hydroxy-benzo[d]isoxazole-5-carbonitrile C₈H₄N₂O₂ -CN, -OH Not reported Likely H318 (eye damage) Potential hydrogen-bonding motifs
3-Methylisoxazole-5-carboxylic acid C₅H₅NO₃ -COOH, -CH₃ 168–170 H315 (skin irritation) Polar, soluble in aqueous media
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ -COOH, -CH₃ Not reported H302 (harmful if swallowed) Synthetic building block
Key Observations :
  • Isomeric Differences : The [c] vs. [d] fusion in benzoisoxazole isomers alters ring strain and electronic properties. The [c]-isomer’s fused ring geometry may enhance stability in certain reaction conditions compared to the [d]-isomer .
  • Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers reactivity toward nucleophiles (e.g., forming amides), whereas carboxylic acid derivatives (Table 1) are more suited for salt formation or esterification .
Table 2: Reactivity Comparison
Compound Nitrile Reactivity Participation in Multicomponent Reactions Notable Derivatives Synthesized
This compound High Yes (e.g., 1,3-dipolar cycloadditions) Uracil-isoxazole hybrids (e.g., Compound 11a)
5-Amino-3-methylisoxazole Moderate Yes (with carbonyl compounds) Xanthenone derivatives (e.g., 11i–11m)
3-Methylisoxazole-5-carboxylic acid Low No (carboxylic acid inert in cycloadditions) Esters, amides
  • Nitrile Utility : The target compound’s nitrile group facilitates the synthesis of heterocyclic hybrids, such as uracil derivatives, via 1,3-dipolar cycloadditions .
  • Amino Derivatives: 5-Amino-3-methylisoxazole () undergoes multicomponent reactions with aldehydes and ketones to form complex xanthenone frameworks, highlighting the role of substituents in directing reactivity .

Q & A

Q. Table 1: Key Safety Codes (From )

CodePrecaution
P231+P232Handle under inert gas; keep dry
P210Keep away from heat sources
P280Wear protective gloves/eye gear

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:
A common approach involves cyclization of pre-functionalized intermediates :

Oxime Formation: React substituted benzaldehyde derivatives with hydroxylamine to form oximes (e.g., as in ).

Chlorination: Treat oximes with chlorine gas to generate reactive intermediates.

Cyclization with Nitriles: Use ethyl acetoacetate derivatives or cyanide sources to form the isoxazole ring .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC or NMR .

Advanced: How can crystallographic software resolve structural ambiguities in derivatives of this compound?

Methodological Answer:
SHELXL () and ORTEP-3 () are critical for structural refinement:

  • Data Collection: Use high-resolution X-ray diffraction data (Cu-Kα radiation, λ=1.5418 Å).
  • Model Building: Assign anisotropic displacement parameters for non-H atoms using SHELXL’s least-squares refinement .
  • Ambiguity Resolution: For disordered regions, apply constraints (e.g., DFIX for bond lengths) and analyze residual electron density maps .
  • Validation: Cross-check with CCDC databases to identify deviations from expected bond angles/geometry .

Example Workflow:

Solve phase problem via Patterson methods (SHELXD).

Refine using SHELXL with TWIN/BASF commands for twinned crystals .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:
Stepwise Validation:

NMR Analysis: Compare experimental 1H/13C^1H/^{13}C NMR shifts with computational predictions (DFT/B3LYP/6-31G* level). Look for discrepancies in aromatic regions (6.5–8.5 ppm) due to ring current effects.

XRD Cross-Check: Overlay crystallographic coordinates (ORTEP diagrams) with NMR-derived conformers to identify tautomeric or rotational isomers .

Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior missed in static XRD models .

Q. Table 2: Common Data Contradictions & Solutions

IssueResolution
NMR peak splittingCheck for diastereomers or solvent effects
XRD vs. calculated bond lengthsRe-optimize DFT parameters (e.g., dispersion corrections)

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:
DFT-Based Approaches:

Electrostatic Potential Maps: Calculate using Gaussian09 at M06-2X/def2-TZVP to identify electron-deficient sites (e.g., C-5 nitrile group) .

Fukui Indices: Determine ff^- values to predict nucleophilic attack susceptibility.

Transition State Modeling: Use QM/MM (ONIOM) to simulate reaction pathways (e.g., SNAr at C-3 position) .

Validation: Compare computed activation energies (±3 kcal/mol) with experimental kinetics (UV-Vis monitoring).

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

  • HPLC-DAD: Use C18 columns (acetonitrile/water mobile phase) to detect degradation products (λ=254 nm).
  • TGA/DSC: Monitor thermal stability (heating rate 10°C/min, N₂ atmosphere) to identify decomposition above 150°C .
  • Mass Spectrometry: HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 173.0481) .

Advanced: How can researchers design derivatives to enhance biological activity (e.g., antimicrobial)?

Methodological Answer:
Structure-Activity Relationship (SAR) Strategies:

Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂ at C-7) to increase electrophilicity for target binding .

Bioisosteres: Replace nitrile (-CN) with tetrazole to improve solubility while retaining H-bonding capacity .

In Silico Screening: Dock derivatives into FtsZ (PDB: 1RQ7) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .

Validation: Test MIC against S. aureus (CLSI guidelines) and compare with parent compound .

Basic: What are the environmental hazards associated with this compound?

Methodological Answer:

  • Aquatic Toxicity: Classified as H410 (), requiring disposal via licensed waste contractors to prevent ecosystem damage.
  • Biodegradation Studies: Use OECD 301F (manometric respirometry) to assess persistence in water/sediment systems .

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